molecular formula C12H8Br2N2O B1580543 4,4'-Dibromoazoxybenzene CAS No. 1215-42-5

4,4'-Dibromoazoxybenzene

Cat. No. B1580543
CAS RN: 1215-42-5
M. Wt: 356.01 g/mol
InChI Key: IPXUSIUMPSGLFK-UHFFFAOYSA-N
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Description

4,4’-Dibromoazoxybenzene is a chemical compound with the linear formula C12H8Br2N2O and a molecular weight of 356.018 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromoazoxybenzene is not explicitly detailed in the search results. The compound has a linear formula of C12H8Br2N2O .


Physical And Chemical Properties Analysis

4,4’-Dibromoazoxybenzene has a molecular weight of 356.018 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Organic Transformations

4,4'-Dibromoazoxybenzene and its derivatives are valuable in various organic transformations. They are often used as precursors in reactions involving the intermediate formation of benzynes, which are highly reactive intermediates in organic chemistry. Efficient methods to access synthetically valuable dibromobenzene compounds have been developed, highlighting their importance in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).

Chromatographic Applications

In the field of chromatography, derivatives of 4,4'-Dibromoazoxybenzene, specifically the 4,4'-din-alkoxyazoxybenzene homologs, have been explored as stationary phases in gas-liquid chromatography. These compounds have shown selectivity towards solutes based on molecular shape, effectively separating close-boiling meta- and para-disubstituted benzene isomers (Andrews, Schroeder, & Schroeder, 1972).

Liquid Crystal Research

4,4'-Dibromoazoxybenzene derivatives have been investigated for their applications in liquid crystals. Studies on specific derivatives, such as 4,4′-di-n-hexadecyloxy- and octadecyloxyazoxybenzene, have revealed their ability to exhibit smectic B and C modifications. These properties make them interesting materials for research in liquid crystal displays and other related technologies (Demus, König, Marzotko, & Rurainski, 1973).

Electrochemical Studies

The electrochemical behavior of dibromobenzene derivatives has been a subject of research, especially in the context of electroreduction. Studies have been conducted on the electroreduction of dibromobenzenes on silver electrodes, providing insights into the electrochemical properties and potential applications of these compounds in various electrochemical processes (Lan, Wang, Wu, Zhao, Gu, & Lu, 2012).

Luminescence and Structural Studies

Research has also focused on the structural changes in certain luminescent dibromobenzene derivatives. For instance, the structural dynamics of 1,4-dibromo-2,5-bis(octyloxy)benzene upon excitation have been measured, providing valuable data for understanding the intermolecular interactions and stability of these luminescent compounds (Basuroy, Chen, Sarkar, Benedict, & Coppens, 2017).

Safety And Hazards

4,4’-Dibromoazoxybenzene is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), may cause respiratory irritation (Category 3), and is toxic to aquatic life with long-lasting effects (Chronic Category 2) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUSIUMPSGLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034030
Record name 4,4'-Dibromoazoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromoazoxybenzene

CAS RN

1215-42-5
Record name Diazene, bis(4-bromophenyl)-, 1-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dibromoazoxybenzene
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Record name 4,4'-Dibromoazoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIBROMOAZOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Addamiano - The Journal of Physical Chemistry, 1958 - ACS Publications
(1) AH Blatt (editor),“Organic Syntheses,” Vol, II, Reinhold Publ. Corp., New York, NY, 1943, p. 58. cause of a trace of 4, 4'-dibromoazobenzene, were purified by repeated …
Number of citations: 3 pubs.acs.org
WF Chan, RA Larson - Ozone: science & engineering, 1995 - Taylor & Francis
Azobenzenes and azoxybenzenes are two of the products identified from the aqueous reaction of anilines with ozone. Aniline concentration and functional groups on the benzene ring …
Number of citations: 4 www.tandfonline.com
PE Gagnon, BT Newbold - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
A series of dihalogenated and five tetrachloroazobenzenes were oxidized to the corresponding azoxy compounds by means of 30% hydrogen peroxide in glacial acetic acid, the …
Number of citations: 7 cdnsciencepub.com
J Goodman, J Steigman - The Journal of Physical Chemistry, 1958 - ACS Publications
In thehigh-energy irradiation of water saturated with benzene andcontaining dissolved air, phenol and hydrogen peroxide are formed until oxygen is depleted; phenol is then produced …
Number of citations: 28 pubs.acs.org
F Bell - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… The latter was compared with a sample prepared by the distillation of 4 : 4'-dibromoazoxybenzene with iron filings. (b) Bromine (2.5 g.) was added slowly to 4 g. of p-…
Number of citations: 0 pubs.rsc.org
R Tanikaga - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The photochemical reduction of azoxybenzene to azobenzene has been investigated. The direct irradiation of azoxybenzene leads to a rearrangement to 2-hydroxyazobenzene and to …
Number of citations: 29 www.journal.csj.jp
SJ Branch, DJ Byron, GW Gray, A Ibbotson… - Journal of the …, 1964 - pubs.rsc.org
$ Transition temperatures obtained by using a sample contained in a 5 Transition temperatures in parenthesis are for monotropic derivatives (I) may adopt two conformations-it is …
Number of citations: 15 pubs.rsc.org
S Montanari, C Paradisi, G Scorrano - The Journal of Organic …, 1999 - ACS Publications
The biologically important reaction of nitrosobenzenes with thiols has been investigated in 2-propanol solution at room temperature, experimental conditions which allow for the …
Number of citations: 17 pubs.acs.org
X Wang, M Xu, H Lian, Y Pan, Y Shi - Synthetic communications, 1999 - Taylor & Francis
Substituted hydrazobenzenes were obtained in excellent yields from reduction of the corresponding azo- or azoxy- compounds by hydrazine hydrate under the catalysis of ultrasonically …
Number of citations: 16 www.tandfonline.com
E Buncel, BT Lawton - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The rate of rearrangement of azoxybenzene to p-hydroxyazobenzene has been measured in 75.3–96.4% sulfuric acid at 25 and in 65.0–90.4% sulfuric acid at 75.5 by …
Number of citations: 68 cdnsciencepub.com

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